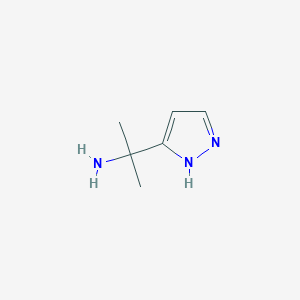![molecular formula C7H5FN2 B13524776 7-Fluoroimidazo[1,5-a]pyridine](/img/structure/B13524776.png)
7-Fluoroimidazo[1,5-a]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Fluoroimidazo[1,5-a]pyridine is a heterocyclic compound that belongs to the imidazopyridine family. This compound is characterized by the presence of a fluorine atom at the 7th position of the imidazo[1,5-a]pyridine ring structure. The unique arrangement of atoms in this compound imparts distinct chemical and biological properties, making it a valuable intermediate in organic synthesis and pharmaceutical development .
Vorbereitungsmethoden
The synthesis of 7-Fluoroimidazo[1,5-a]pyridine can be achieved through various synthetic routes. One common method involves the cyclocondensation of appropriate precursors under specific reaction conditions. For instance, the reaction of a 0.25 M solution of a suitable precursor with a fluorinating agent at room temperature for 2 hours, followed by heating at 60°C for 15 hours, can yield this compound . Industrial production methods often employ copper complex-promoted synthesis, which offers an efficient and environmentally friendly approach .
Analyse Chemischer Reaktionen
7-Fluoroimidazo[1,5-a]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The fluorine atom at the 7th position can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.
Wissenschaftliche Forschungsanwendungen
7-Fluoroimidazo[1,5-a]pyridine has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Industry: The compound is used in the synthesis of pharmaceuticals, pesticides, and fine chemicals.
Wirkmechanismus
The mechanism of action of 7-Fluoroimidazo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. The fluorine atom at the 7th position and the imidazo[1,5-a]pyridine ring structure influence its binding affinity and reactivity with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
7-Fluoroimidazo[1,5-a]pyridine can be compared with other similar compounds, such as:
7-Fluoroimidazo[1,2-a]pyridine: Both compounds share a similar core structure but differ in the position of the fluorine atom and the arrangement of the imidazo ring.
Imidazo[1,2-a]pyridine: This compound lacks the fluorine atom, which significantly alters its chemical and biological properties. The uniqueness of this compound lies in its specific fluorine substitution, which imparts distinct reactivity and biological activity compared to its analogs.
Eigenschaften
Molekularformel |
C7H5FN2 |
|---|---|
Molekulargewicht |
136.13 g/mol |
IUPAC-Name |
7-fluoroimidazo[1,5-a]pyridine |
InChI |
InChI=1S/C7H5FN2/c8-6-1-2-10-5-9-4-7(10)3-6/h1-5H |
InChI-Schlüssel |
YQAGDQQQBUHRQH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN2C=NC=C2C=C1F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Tert-butyl 3-[5-(methoxycarbonyl)pyridin-2-yl]piperazine-1-carboxylate](/img/structure/B13524699.png)


![Pyrazolo[1,5-a]pyridin-6-aminedihydrochloride](/img/structure/B13524718.png)



![4-[(3,5-Dichlorophenyl)methyl]piperidine](/img/structure/B13524757.png)




